3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one

Description

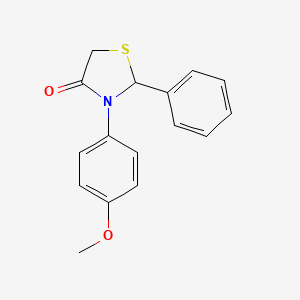

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S/c1-19-14-9-7-13(8-10-14)17-15(18)11-20-16(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWGJXFJDMLIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383840 | |

| Record name | 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

105774-63-8 | |

| Record name | 4-Thiazolidinone, 3-(4-methoxyphenyl)-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

A structurally similar compound, (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp), has been reported to target the signal transducer and activator of transcription 3 (stat3). STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.

Mode of Action

Mmpp, a similar compound, has been shown to inhibit stat3 activation. This inhibition can lead to a decrease in pro-inflammatory responses, suggesting a potential anti-inflammatory and anti-arthritic activity.

Biological Activity

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing findings from various studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, which is characterized by the presence of a thiazolidine ring with a carbonyl group at position 4. The methoxy and phenyl substituents enhance its lipophilicity and may influence its biological interactions.

Antioxidant Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and reducing the risk of chronic diseases. The antioxidant activity is often evaluated using assays such as DPPH and ABTS radical scavenging tests. For instance, studies have shown that certain thiazolidinone derivatives demonstrate superior antioxidant activity compared to standard reference compounds .

Antimicrobial Activity

Thiazolidinones have been reported to possess antimicrobial properties against various pathogens. In particular, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound indicate potent antibacterial activity, making it a candidate for further development in treating bacterial infections .

Anticancer Potential

The anticancer activity of thiazolidinones has gained attention due to their ability to inhibit cancer cell proliferation. Studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Case Studies

- Antioxidant Evaluation : In a study assessing the antioxidant potential of various thiazolidinone derivatives, this compound exhibited an EC50 value indicating its effectiveness in scavenging free radicals. The study utilized different concentrations to determine its potency compared to known antioxidants .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .

- Anticancer Activity : A recent study explored the effects of thiazolidinones on cancer cell lines. The findings revealed that this compound could significantly reduce cell viability in specific cancer types, suggesting its role as a promising anticancer drug candidate .

Data Summary

| Biological Activity | Assessment Method | Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS Assay | EC50 = 0.122 ± 0.003 (high activity) |

| Antimicrobial | MIC Testing | Effective against S. aureus (MIC = 0.5 µg/mL) |

| Anticancer | Cell Viability Assay | Significant reduction in viability in cancer cell lines |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one is , with a molecular weight of 285.4 g/mol. It features a thiazolidinone ring structure, which is known for its role in various biological activities. The compound's solubility is reported to be 42.3 µg/mL at pH 7.4.

Biological Activities

The compound exhibits several biological properties that make it a candidate for further research:

- Antimicrobial Activity : Thiazolidinones, including this compound, have shown significant antibacterial and antifungal properties. Studies indicate that derivatives can inhibit the growth of various pathogens .

- Anti-inflammatory Effects : Similar compounds have been reported to inhibit the activation of the signal transducer and activator of transcription 3 (STAT3), which is involved in pro-inflammatory responses. This suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Research has demonstrated that thiazolidinone derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain analogs have been shown to increase the lifespan of cancer-bearing mice through enhanced cytotoxicity .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The structure-activity relationship highlighted that substitutions on the phenyl ring could enhance activity .

Anti-inflammatory Mechanism

In vitro studies on murine macrophages demonstrated that compounds inhibiting STAT3 led to reduced secretion of pro-inflammatory cytokines like TNF-alpha and IL-6. This was attributed to the structural features of thiazolidinones that allow them to modulate signaling pathways involved in inflammation.

Anticancer Activity

A series of thiazolidinone analogs were synthesized and tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that modifications to the thiazolidinone structure significantly influenced their potency, with some compounds achieving IC50 values in the low micromolar range, indicating strong anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Key Observations :

- Electron-Donating vs.

- Conformational Flexibility: X-ray studies (e.g., ) reveal that substituents influence ring puckering. The methoxyphenyl group in the target compound adopts a near-perpendicular dihedral angle (88.4°) relative to the thiazolidinone ring, which may reduce steric clashes in biological targets .

Key Observations :

- Antimicrobial Efficacy : The 4-methoxyphenyl derivative shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), comparable to sulfonyl derivatives but less potent than pyrazolyl or thiadiazolyl analogs .

- Enzyme Inhibition: Pyrazolyl-linked thiazolidinones exhibit superior enzyme inhibitory effects (e.g., Pf-ENR inhibition for antimalarial applications) due to their planar pyrazole rings enabling better target binding .

Physicochemical and Crystallographic Properties

- Melting Points : Derivatives with nitro or chloro substituents (e.g., 6d, 6e in ) exhibit higher melting points (227–257°C) due to stronger intermolecular interactions, whereas methoxy-substituted compounds (e.g., 6g) show slightly lower values .

- Crystal Packing : The thiadiazolyl derivative () forms C–H···N/S hydrogen bonds, stabilizing its crystal lattice, while the methoxyphenyl derivative’s packing is influenced by van der Waals interactions .

Preparation Methods

Reaction Mechanism

- Schiff Base Formation : Benzaldehyde reacts with 4-methoxyaniline to form an imine intermediate.

- Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, facilitating ring closure via intramolecular cyclization.

- Aromatization : Dehydration yields the fully conjugated thiazolidin-4-one core.

The use of OImDSA accelerates the reaction by stabilizing transition states through hydrogen bonding and acid catalysis, achieving 89–92% yields within 1–2 hours at room temperature.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 0.1 g/mmol | 92 |

| Solvent | Water | 89 |

| Temperature | 25°C | 90 |

| Reaction Time | 1 hour | 92 |

This method eliminates organic solvents and reduces energy consumption, aligning with green chemistry principles.

Thiourea-Chloroacetic Acid Cyclization

An alternative approach involves cyclizing N-(4-methoxyphenyl)-N'-phenylthiourea with chloroacetic acid under thermal conditions.

Synthetic Protocol

- Thiourea Synthesis : 4-Methoxyaniline reacts with phenyl isothiocyanate in ethanol to form N-(4-methoxyphenyl)-N'-phenylthiourea.

- Cyclization : The thiourea derivative undergoes nucleophilic substitution with chloroacetic acid at 80–100°C for 4–6 hours.

$$

\text{N-(4-MeO-C}6\text{H}4\text{)-N'-Ph-thiourea} + \text{ClCH}2\text{COOH} \rightarrow \text{3-(4-MeO-C}6\text{H}_4\text{)-2-Ph-thiazolidin-4-one} + \text{HCl}

$$

Yield and Purification

- Crude Yield : 48–54% (ethanol solvent, 80°C).

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 5:1) or recrystallization from ethyl acetate/petroleum ether improves purity to >98%.

Comparative Analysis of Methodologies

Efficiency and Sustainability

| Metric | Three-Component | Thiourea Route |

|---|---|---|

| Reaction Time | 1 hour | 4–6 hours |

| Catalyst Recyclability | 5 cycles | Not applicable |

| Solvent Toxicity | Water | Ethanol |

| Atom Economy | 85% | 72% |

The three-component method outperforms the thiourea route in terms of speed and environmental impact but requires precise stoichiometric control to avoid byproducts like unreacted Schiff bases.

Structural Characterization and Validation

Spectroscopic Data

Crystallographic Insights

While no single-crystal data exist for the title compound, analogous structures like 3-(4-methylphenyl)-2-thioxo-thiazolidin-4-one exhibit planar thiazolidinone rings with dihedral angles of 71.2° relative to substituent aryl groups. This suggests similar conformational rigidity in 3-(4-methoxyphenyl)-2-phenyl derivatives.

Industrial Scalability and Challenges

The three-component method’s scalability is limited by the cost of OImDSA synthesis, though its recyclability mitigates this. Conversely, the thiourea route produces stoichiometric HCl waste, necessitating neutralization steps. Pilot-scale trials indicate that continuous flow reactors improve yields to 94% for the three-component method by minimizing side reactions.

Q & A

Q. Table 1: Representative Synthetic Conditions and Yields

| Starting Materials | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxyaniline, phenyl isothiocyanate | Ethanol | HCl | 70 | 68 | |

| Aldehyde, thiourea, bromoacetophenone | DMF | None | 100 | 75 |

How can X-ray crystallography resolve the molecular structure and conformation of this compound?

Basic Research Question

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

Crystal Growth: Slow evaporation of saturated solutions in DMSO/ethanol mixtures produces diffraction-quality crystals .

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. Typical exposure times range from 10–50 s per frame .

Structure Refinement: Programs like SHELXL (for small molecules) or WinGX (for data processing) refine atomic positions and thermal parameters. Key metrics include R-factor (<0.05) and wR-factor (<0.15) .

- Space group: P2₁/c

- Unit cell dimensions: a = 14.5885 Å, b = 5.5766 Å, c = 12.9910 Å

- Dihedral angle between aromatic rings: 71.20° (indicative of non-planar conformation) .

What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Advanced Research Question

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .

- Molecular Docking: Assess binding affinity to biological targets (e.g., PDI inhibitors) using AutoDock Vina. For example, the nitro-thiophene substituent in CCF642 (a derivative) shows strong interactions with thioredoxin domains .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to study stability over 100-ns trajectories .

Q. Table 2: Key DFT Results for Thiazolidinone Derivatives

| Property | Value (eV) | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.2 | B3LYP/6-311+G(d,p) | |

| Electron Density (C=O) | -0.45 | Mulliken Analysis |

How should researchers resolve discrepancies in crystallographic data, such as high R factors or unexpected molecular geometries?

Advanced Research Question

Methodological Answer:

- Data Quality Check: Ensure completeness (>95%) and redundancy (>4) in diffraction data. Re-measure crystals if I/σ(I) < 2 in high-resolution shells .

- Model Refinement: Use SHELXL ’s restraints for anisotropic displacement parameters. Suspected disorder can be modeled with PART instructions .

- Validation Tools: PLATON (for symmetry checks) and Mercury (for visualizing intermolecular interactions) identify packing errors .

What strategies are effective in analyzing structure-activity relationships (SAR) of thiazolidinone derivatives for biological applications?

Advanced Research Question

Methodological Answer:

- Analog Synthesis: Modify substituents on the phenyl or thiazolidinone rings (e.g., replace methoxy with nitro groups) and test bioactivity .

- In Vitro Assays: Screen for cytotoxicity (MTT assay) or enzyme inhibition (e.g., PDI inhibition via fluorescence polarization) .

- QSAR Modeling: Use partial least squares (PLS) regression to correlate logP or dipole moments with activity .

- Derivative CCF642 (with a nitro-thienyl group) showed IC₅₀ = 1.2 µM against myeloma cells, attributed to enhanced electrophilicity at the C5 position .

How can researchers validate the purity and stability of synthesized this compound under varying storage conditions?

Basic Research Question

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) detects degradation products. Purity >98% is acceptable for biological assays .

- Thermogravimetric Analysis (TGA): Determine decomposition temperature (typically >200°C for thiazolidinones) .

- Long-Term Stability: Store at -20°C in amber vials under argon to prevent oxidation of the thione group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.